Cas no 180208-53-1 (5,8-Quinolinedione, 7-bromo-2-methyl-)

5,8-Quinolinedione, 7-bromo-2-methyl- structure
180208-53-1 structure
商品名:5,8-Quinolinedione, 7-bromo-2-methyl-
CAS番号:180208-53-1
MF:C10H6NO2Br
メガワット:252.064
CID:3818640
PubChem ID:10977935

5,8-Quinolinedione, 7-bromo-2-methyl- 化学的及び物理的性質

名前と識別子

    • 5,8-Quinolinedione, 7-bromo-2-methyl-
    • 7-Bromo-2-methyl-quinoline-5,8-dione
    • SB69760
    • 180208-53-1
    • 7-bromo-2-methylquinoline-5,8-dione
    • インチ: InChI=1S/C10H6BrNO2/c1-5-2-3-6-8(13)4-7(11)10(14)9(6)12-5/h2-4H,1H3
    • InChIKey: HZWDPAOBGLCOQW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 250.95819Da
  • どういたいしつりょう: 250.95819Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

5,8-Quinolinedione, 7-bromo-2-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD623990-1g
7-Bromo-2-methylquinoline-5,8-dione
180208-53-1 97%
1g
¥3878.0 2023-02-23
Chemenu
CM511692-1g
7-Bromo-2-methylquinoline-5,8-dione
180208-53-1 97%
1g
$554 2023-02-23
Ambeed
A187553-1g
7-Bromo-2-methylquinoline-5,8-dione
180208-53-1 97%
1g
$565.0 2024-07-28

5,8-Quinolinedione, 7-bromo-2-methyl- 関連文献

5,8-Quinolinedione, 7-bromo-2-methyl-に関する追加情報

Recent Advances in the Study of 5,8-Quinolinedione, 7-bromo-2-methyl- (CAS: 180208-53-1)

The compound 5,8-Quinolinedione, 7-bromo-2-methyl- (CAS: 180208-53-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic quinone derivative exhibits a unique structural framework that makes it a promising candidate for drug development, particularly in the areas of anticancer and antimicrobial therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its biological activity in various preclinical models.

One of the key findings in recent research is the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5,8-Quinolinedione, 7-bromo-2-methyl- selectively targets mitochondrial electron transport chain complexes, resulting in the generation of reactive oxygen species (ROS) and subsequent cell death. This mechanism was particularly effective against drug-resistant cancer cell lines, suggesting its potential as a second-line therapy for refractory cancers.

In addition to its anticancer properties, recent investigations have explored the antimicrobial potential of this compound. A study in Bioorganic & Medicinal Chemistry Letters reported that 5,8-Quinolinedione, 7-bromo-2-methyl- exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymes makes it a promising lead for the development of novel antibiotics.

From a synthetic chemistry perspective, researchers have made significant progress in optimizing the production of 5,8-Quinolinedione, 7-bromo-2-methyl-. A 2022 publication in Organic Process Research & Development described a scalable, high-yield synthesis route that employs green chemistry principles, reducing the environmental impact of production while maintaining high purity standards. This advancement is crucial for facilitating future preclinical and clinical studies.

Despite these promising developments, challenges remain in the clinical translation of 5,8-Quinolinedione, 7-bromo-2-methyl-. Current research is addressing issues related to its pharmacokinetic properties, particularly its solubility and metabolic stability. Several research groups are working on structural modifications and formulation strategies to improve these characteristics while preserving the compound's biological activity.

The future research directions for this compound appear promising. Ongoing studies are exploring its potential in combination therapies, its application in other disease areas such as neurodegenerative disorders, and the development of targeted delivery systems to enhance its therapeutic index. As these investigations progress, 5,8-Quinolinedione, 7-bromo-2-methyl- may emerge as an important pharmacophore in the development of next-generation therapeutic agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:180208-53-1)5,8-Quinolinedione, 7-bromo-2-methyl-
A1003200
清らかである:99%
はかる:1g
価格 ($):508.0